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Cat. No.: B15567579

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallographic study
of Griselimycin and its derivatives in complex with the DNA sliding clamp, DnaN.
Griselimycins are potent antitubercular antibiotics that function by inhibiting the interaction
between DnaN and the DNA polymerase Il a subunit, thereby disrupting DNA replication.[1][2]
[3] The structural elucidation of this complex is crucial for understanding the mechanism of
action and for the rational design of novel Griselimycin analogs with improved therapeutic
properties.

Overview of the Griselimycin-DnaN Interaction

Griselimycin, a cyclic non-ribosomal peptide, exhibits potent bactericidal activity against
Mycobacterium tuberculosis by targeting DnaN.[3][4] The DNA sliding clamp (DnaN) is a ring-
shaped protein that encircles DNA and acts as a mobile platform for proteins involved in DNA
replication and repair, ensuring the processivity of the DNA polymerase.[2][5] Griselimycin
binds to a hydrophobic pocket on the surface of DnaN, the same site responsible for recruiting
DNA polymerase and other DNA-modifying enzymes.[1][6] This competitive inhibition disrupts
the protein-protein interactions essential for DNA replication, leading to bacterial cell death.[2]
Structural studies have revealed that Griselimycin and its analogs, such as cyclohexyl-
griselimycin (CGM), bind with high affinity to mycobacterial DnaN.[7]

Quantitative Data Summary
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The following tables summarize the binding affinities of Griselimycin and its analogs to DnaN
from various bacterial species and the crystallographic data for the solved complex structures.

Table 1: Binding Affinities of Griselimycins to DnaN

Dissociatio
Target )
Compound . Organism Method n Constant Reference
Protein
(KD)
Griselimycin Mycobacteriu
DnaN _ SPR 8.3x10-11 M [7]
(GM) m smegmatis
o ) Mycobacteriu
Griselimycin
DnaN m SPR 1.0x10-10M [7]
(GM) .
tuberculosis
Cyclohexyl- Mycobacteriu
griselimycin DnaN m Not Specified 2.0x10-10M [1]
(CGM) tuberculosis
Griselimycin Escherichia
DnaN _ SPR 6.5x10-7 M [7]
(GM) coli
Mycoplanecin ) 95.4 £ 58.0
msDnaN Mycoplanecin ~ MST [6]
A nM
Mycoplanecin ) 244 +£11.9
msDnaN Mycoplanecin ~ MST [6]
B nM
Griselimycin o )
M) msDnaN Griselimycin MST 6.5+5.9 nM [6]

SPR: Surface Plasmon Resonance; MST: Microscale Thermophoresis

Table 2: Crystallographic Data for Griselimycin/Analog-DnaN Complexes
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Organism Resolution Rwork/Rfre
Complex PDB ID Reference
(DnaN) (A) e
Griselimycin - - Mycobacteriu -
Not specified ) 2.1 Not specified [7]
DnaN m smegmatis
Cyclohexyl- )
o ) N Mycobacteriu N
griselimycin - Not specified ) 2.3 Not specified [7]
m smegmatis
DnaN
Mycoplanecin N Escherichia »
Not specified ) 2.12 Not specified [6]
A-DnaN coli
Griselimycin - Escherichia
8CIX ) 1.76 0.179/0.205  [6]
DnaN coli
Cyclohexyl-
)_/ ) y - Escherichia -
griselimycin - Not specified i 1.50 Not specified [6]
coli
DnaN

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Griselimycin and the general
workflow for the crystallographic studies.
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Caption: Mechanism of action of Griselimycin.
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Caption: Experimental workflow for Griselimycin-DnaN crystallography.

Experimental Protocols

The following are detailed protocols for the key experiments involved in the crystallographic
analysis of the Griselimycin-DnaN complex. These are synthesized from published literature
and general best practices.

DnaN Protein Expression and Purification

This protocol is a generalized procedure for the expression and purification of DnaN from
Mycobacterium smegmatis or Escherichia coli.

Materials:

o Expression vector containing the dnaN gene (e.g., pET vector with an N-terminal His-tag).
o E. coli expression strain (e.g., BL21(DE?3)).

e Luria-Bertani (LB) broth and agar plates with appropriate antibiotic.

 Isopropyl B-D-1-thiogalactopyranoside (IPTG).

e Lysis Buffer: 50 mM Tris-HCI pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL
lysozyme.

o Wash Buffer: 50 mM Tris-HCI pH 8.0, 300 mM NacCl, 20 mM imidazole.

» Elution Buffer: 50 mM Tris-HCI pH 8.0, 300 mM NaCl, 250 mM imidazole.

e Size-Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 150 mM NacCl.
* Ni-NTA affinity chromatography column.

e Size-exclusion chromatography column (e.g., Superdex 200).

Protocol:
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o Transformation: Transform the DnaN expression vector into competent E. coli BL21(DES3)
cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

o Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow
overnight at 37°C with shaking.

e Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at
37°C with shaking until the OD600 reaches 0.6-0.8.

e Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
Continue to grow the culture for 16-20 hours at 18°C.

o Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

o Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30
minutes. Lyse the cells by sonication on ice.

 Clarification: Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

« Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash
the column with Wash Buffer until the A280 returns to baseline. Elute the protein with Elution
Buffer.

o Size-Exclusion Chromatography: Concentrate the eluted protein and load it onto a size-
exclusion chromatography column pre-equilibrated with SEC Buffer. Collect fractions
corresponding to the DnaN dimer.

e Purity and Concentration: Assess protein purity by SDS-PAGE and determine the
concentration using a spectrophotometer (A280).

Co-crystallization of Griselimycin with DnaN

This protocol describes the setup of crystallization trials for the Griselimycin-DnaN complex
using the hanging drop vapor diffusion method.

Materials:

» Purified DnaN protein (10-20 mg/mL in SEC buffer).
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Griselimycin or analog (e.g., CGM) stock solution in DMSO (e.g., 10 mM).

Crystallization screening kits (e.g., Hampton Research, Qiagen).

Crystallization plates (24- or 96-well).

Siliconized cover slips.
Protocol:

o Complex Formation: Prepare the Griselimycin-DnaN complex by mixing purified DnaN with
a 2-5 fold molar excess of Griselimycin. Incubate the mixture on ice for at least 1 hour.

o Crystallization Setup:

o Pipette 500 pL of the reservoir solution from a crystallization screen into a well of the
crystallization plate.

o On a siliconized cover slip, mix 1 pyL of the Griselimycin-DnaN complex solution with 1 puL
of the reservoir solution.

o Invert the cover slip and seal the well.
 Incubation: Incubate the crystallization plates at a constant temperature (e.g., 20°C).

» Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to
weeks.

o Optimization: Once initial crystals are obtained, optimize the crystallization conditions by
varying the protein and precipitant concentrations, pH, and temperature.

X-ray Diffraction Data Collection

This is a general protocol for collecting X-ray diffraction data from a cryo-cooled crystal.
Materials:

e Griselimycin-DnaN complex crystals.
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Cryoprotectant solution (reservoir solution supplemented with 20-30% glycerol or ethylene
glycol).

Cryo-loops.
Liquid nitrogen.

Synchrotron X-ray source or in-house diffractometer.

Protocol:

Crystal Harvesting: Carefully transfer a single crystal from the crystallization drop into a drop
of cryoprotectant solution using a cryo-loop.

Cryo-cooling: After a brief soak (10-30 seconds), plunge the loop and crystal into liquid
nitrogen to flash-cool it.

Data Collection: Mount the cryo-cooled crystal on the goniometer of the diffractometer in the
cryo-stream.

Diffraction Screening: Collect a few initial diffraction images to assess the crystal quality and
determine the optimal data collection strategy.

Full Data Set Collection: Collect a complete diffraction data set by rotating the crystal in the
X-ray beam.

Structure Determination and Refinement

This protocol outlines the computational steps to solve and refine the crystal structure.

Software:

Data processing software (e.g., XDS, MOSFLM, or HKL2000).
Structure solution software (e.g., PHASER for molecular replacement).
Model building software (e.g., Coot).

Structure refinement software (e.g., PHENIX or REFMACS).[8][9][10][11][12]
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Protocol:

o Data Processing: Process the raw diffraction images to integrate the reflection intensities and
scale the data.

» Phase Determination: Solve the phase problem using molecular replacement with a known
structure of DnaN as a search model.

e Model Building: Build an initial model of the Griselimycin-DnaN complex into the electron
density map using Coot. The ligand can be placed into the difference density (Fo-Fc).

o Refinement: Refine the atomic coordinates, B-factors, and other parameters against the
experimental data using PHENIX or REFMACS.[8][9][10][11][12] This process is iterative and
interspersed with manual model rebuilding in Coot.

» Validation: Validate the final refined structure using tools like MolProbity to check for
geometric and stereochemical quality.

» Deposition: Deposit the final coordinates and structure factors into the Protein Data Bank
(PDB).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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